Ethyl 3-(2,4,5-trifluorophenyl)acrylate

Description

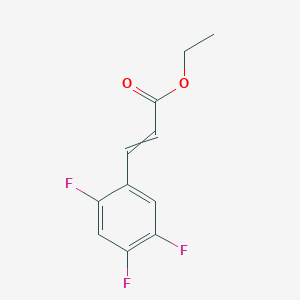

Ethyl 3-(2,4,5-trifluorophenyl)acrylate (CAS: 98349-24-7) is a fluorinated acrylate ester with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.183 g/mol. It is a white crystalline powder known for its role as a key intermediate in synthesizing pharmaceuticals, particularly fluoroquinolone antibiotics like Delafloxacin . The compound’s structure features a trifluorophenyl group attached to an acrylate ester, which imparts chemical stability and reactivity for nucleophilic substitutions and cyclization reactions. Its fluorine atoms enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

Molecular Formula |

C11H9F3O2 |

|---|---|

Molecular Weight |

230.18 g/mol |

IUPAC Name |

ethyl 3-(2,4,5-trifluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3 |

InChI Key |

AODMFHNJISFCRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,4,5-Trifluorobenzoylacetate

- Structure: Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate.

- Molecular Formula : C₁₁H₉F₃O₃ (identical to the target compound).

- Key Differences: Contains a β-keto ester group (C=O adjacent to the ester), enabling keto-enol tautomerism and participation in Claisen condensations.

- Applications: Direct precursor to Delafloxacin. The β-keto group facilitates cyclization into the quinolone core during synthesis .

- Reactivity : More reactive than Ethyl 3-(2,4,5-trifluorophenyl)acrylate due to the electron-withdrawing keto group, accelerating intramolecular cyclization .

(±)-Ethyl 2-(Acetoxy(2,4,5-Trifluorophenyl)Methyl)Acrylate (Compound 17)

- Structure : Features an acetoxy substituent on the methyl group adjacent to the acrylate.

- Molecular Formula : C₁₄H₁₃F₃O₄.

- Key Differences : The acetoxy group increases steric bulk, reducing electrophilicity at the β-carbon. This modification directs reactivity toward elimination pathways (e.g., Morita-Baylis-Hillman reactions) rather than cyclization .

- Applications : Used in synthesizing functionalized acrylates for drug discovery .

Ethyl 3-(tert-Butylamino)-2-(2,4,5-Trifluorobenzoyl)Acrylate (Compound 24)

- Structure: Incorporates a tert-butylamino group and a benzoyl moiety.

- Molecular Formula: C₁₆H₁₇F₃NO₃.

- Key Differences: The amino group enables nucleophilic aromatic substitution, forming heterocycles like quinolines. The benzoyl group enhances conjugation, altering UV absorption and solubility .

- Applications : Intermediate in synthesizing photoaffinity labels for cystic fibrosis drug studies .

Ethyl (E)-2-(Trifluoromethyl)-3-(3,4,5-Trimethoxyphenyl)Acrylate (E-13g)

- Structure : Contains a trifluoromethyl group and a trimethoxyphenyl ring.

- Molecular Formula : C₁₅H₁₅F₃O₅.

- Key Differences: The trifluoromethyl group increases electronegativity, while the trimethoxyphenyl ring enhances π-π stacking interactions. These features make it suitable for materials science and as a monomer in polymer synthesis .

- Reactivity : Pd-catalyzed coupling reactions dominate due to the electron-deficient trifluoromethyl group .

Research Findings and Trends

- Reactivity Trends : Fluorine substituents consistently enhance metabolic stability and lipophilicity across all compounds. Electron-withdrawing groups (e.g., keto, trifluoromethyl) increase electrophilicity, favoring cyclization and coupling reactions .

- Synthetic Utility : this compound is preferred for Delafloxacin due to its balance of stability and reactivity, while derivatives like Compound 24 are tailored for targeted drug-protein interaction studies .

- Market Insights : Demand for trifluorophenyl-containing intermediates is rising, driven by antibiotic development and fluorine’s role in improving drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.